7-Bromospiro[2.5]octan-6-one

Chemical procurement Cost analysis Spirocyclic building blocks

7-Bromospiro[2.5]octan-6-one (CAS 2375269-65-9) is a brominated spirocyclic ketone with the molecular formula C₈H₁₁BrO and a molecular weight of 203.08 g/mol. It features a spiro[2.5]octane core in which a cyclopropane ring and a cyclopentane ring are fused at a single quaternary carbon, bearing a ketone at position 6 and a bromine substituent at position 7.

Molecular Formula C8H11BrO
Molecular Weight 203.079
CAS No. 2375269-65-9
Cat. No. B2993779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromospiro[2.5]octan-6-one
CAS2375269-65-9
Molecular FormulaC8H11BrO
Molecular Weight203.079
Structural Identifiers
SMILESC1CC2(CC2)CC(C1=O)Br
InChIInChI=1S/C8H11BrO/c9-6-5-8(3-4-8)2-1-7(6)10/h6H,1-5H2
InChIKeyWDZUXRATAWZFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromospiro[2.5]octan-6-one (CAS 2375269-65-9): Key Properties and Procurement Baseline


7-Bromospiro[2.5]octan-6-one (CAS 2375269-65-9) is a brominated spirocyclic ketone with the molecular formula C₈H₁₁BrO and a molecular weight of 203.08 g/mol [1]. It features a spiro[2.5]octane core in which a cyclopropane ring and a cyclopentane ring are fused at a single quaternary carbon, bearing a ketone at position 6 and a bromine substituent at position 7 [2]. The compound is commercially available as a research building block, typically offered at 95% purity by multiple vendors, with pricing that reflects the added value of the brominated spirocyclic scaffold relative to the parent spiro[2.5]octan-6-one .

Why 7-Bromospiro[2.5]octan-6-one Cannot Be Replaced by Generic Spirocyclic Ketones or Simple Bromoalkanes


The differentiation of 7-bromospiro[2.5]octan-6-one resides in the orthogonal reactivity conferred by the simultaneous presence of a ketone at position 6 and a bromine atom at position 7 on the conformationally constrained spiro[2.5]octane scaffold [1]. The parent spiro[2.5]octan-6-one (CAS 15811-21-9) lacks the C–Br bond required for palladium-catalyzed cross-couplings, nucleophilic substitutions, or radical-based transformations at the 7-position . Conversely, simple bromospiroalkanes such as 1-bromospiro[2.5]octane (CAS 56431-67-5) contain no carbonyl group, precluding ketone-directed chemistries such as imine formation, Wittig olefination, or stereoselective reductions . Procuring a generic analog forces the end user to install the missing functional group de novo—adding synthetic steps, reducing overall yield, and introducing batch-to-batch variability that compromises reproducibility in structure–activity relationship (SAR) campaigns and scale-up efforts.

Quantitative Differentiation Evidence for 7-Bromospiro[2.5]octan-6-one vs. Closest Analogs


Procurement Cost per Unit Mass: 7-Bromospiro[2.5]octan-6-one vs. Parent Spiro[2.5]octan-6-one

When comparing vendor catalog pricing at the 100 mg scale (95% purity for both compounds), 7-bromospiro[2.5]octan-6-one carries a 2.3- to 3.3-fold cost premium relative to the non-brominated parent spiro[2.5]octan-6-one [1]. This premium reflects the additional synthetic step (regioselective bromination) and the increased structural complexity that delivers a pre-installed reactive handle for downstream diversification.

Chemical procurement Cost analysis Spirocyclic building blocks

Physicochemical Property Comparison: Molecular Weight and Lipophilicity vs. Simple Bromoalkane Analogs

7-Bromospiro[2.5]octan-6-one (MW 203.08 g/mol, XLogP3 = 2.3, TPSA = 17.1 Ų) [1] occupies a distinct physicochemical space relative to bromoalkane analogs such as 1-bromospiro[2.5]octane (MW 189.09 g/mol, no H-bond acceptor, TPSA = 0 Ų) . The ketone oxygen provides a hydrogen-bond acceptor site that is absent in the simple bromoalkane, while the molecular weight difference (ΔMW = 13.99 g/mol) corresponds to the replacement of two hydrogen atoms by an oxygen atom. This translates into a lower logP for the ketone-containing compound, improving aqueous solubility and offering a more balanced polarity profile for medicinal chemistry applications.

Physicochemical profiling LogP Drug-likeness

Synthetic Handle Availability: Orthogonal Reactivity Compared to Non-Brominated Spiro[2.5]octan-6-one

The C–Br bond in 7-bromospiro[2.5]octan-6-one enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) and nucleophilic substitutions at the 7-position, while the ketone at position 6 remains available for orthogonal transformations such as reductive amination, Grignard addition, or Wittig olefination [1]. The parent spiro[2.5]octan-6-one (CAS 15811-21-9) is limited to ketone-directed chemistry alone; installing a C–Br bond at the 7-position requires a separate bromination step using reagents such as N-bromosuccinimide (NBS) or Br₂ under controlled conditions, with typical reported yields of 60–80% for α-bromination of cyclic ketones [2]. Starting from the pre-brominated building block eliminates this step entirely, increasing overall synthetic efficiency.

Synthetic chemistry Cross-coupling Building block diversification

Regiochemical Identity: Positional Selectivity Advantage Over Isomeric Bromospirooctanes

Among the known monobrominated spiro[2.5]octane constitutional isomers, 7-bromospiro[2.5]octan-6-one is uniquely defined by bromination α to the ketone carbonyl at the 7-position (IUPAC numbering; also referred to as 5-bromospiro[2.5]octan-6-one in some databases) [1]. Other commercially available isomers include 1-bromospiro[2.5]octane (CAS 56431-67-5) and 6-bromospiro[2.5]octane, neither of which carries a ketone functionality . The α-bromo ketone motif in the target compound is known to exhibit enhanced reactivity toward nucleophiles due to the electron-withdrawing effect of the adjacent carbonyl, a property absent in non-ketone bromo isomers [2]. This electronic activation is quantifiable through calculated electrostatic potential surfaces, though experimental Hammett σ values for this specific scaffold have not been reported.

Regiochemistry Positional isomers Spirocyclic scaffolds

Optimal Application Scenarios for 7-Bromospiro[2.5]octan-6-one Based on Differential Evidence


Medicinal Chemistry SAR Campaigns Requiring Rapid C7 Diversification

In hit-to-lead programs where structure–activity relationships must be explored at the C7 position of the spiro[2.5]octane scaffold, 7-bromospiro[2.5]octan-6-one provides a pre-installed bromine handle for parallel cross-coupling chemistry (Suzuki, Buchwald–Hartwig, Sonogashira) [1]. The orthogonal ketone functionality at C6 remains available for independent derivatization, enabling two-dimensional library synthesis without intermediate protection/deprotection steps. The procurement cost premium (2.3- to 3.3-fold vs. the parent ketone) is offset by eliminating 1–2 synthetic steps and the associated yield losses [2].

Fragment-Based Drug Discovery (FBDD) Libraries with Balanced Polarity

With its moderate lipophilicity (XLogP3 = 2.3), hydrogen-bond acceptor capability (TPSA = 17.1 Ų), and low molecular weight (203.08 g/mol), 7-bromospiro[2.5]octan-6-one fulfills fragment-like physicochemical criteria while providing a synthetic vector for fragment elaboration via the bromine atom [1]. In contrast, simple bromospiroalkanes such as 1-bromospiro[2.5]octane lack the H-bond acceptor necessary for key protein–ligand interactions, limiting their utility in fragment screening collections .

Agrochemical Intermediate Synthesis Requiring Regioselective Functionalization

The α-bromo ketone motif in 7-bromospiro[2.5]octan-6-one offers enhanced electrophilicity at the C–Br bond due to the adjacent electron-withdrawing carbonyl group, enabling nucleophilic displacement under milder conditions than non-activated bromo isomers [1]. This property is particularly valuable in agrochemical intermediate synthesis, where robust, scalable reactions are required. Procuring the pre-brominated, regiochemically defined building block ensures batch-to-batch consistency in subsequent manufacturing steps [2].

Chemical Biology Probe Synthesis Leveraging Orthogonal Reactive Handles

For chemical biology applications requiring sequential bioconjugation—such as installing a fluorophore at the ketone via oxime formation and a biological warhead at the bromine via thiol substitution—7-bromospiro[2.5]octan-6-one uniquely provides two distinct, non-interfering reactive centers on the same rigid scaffold [1]. Generic alternatives that lack either the bromine or the ketone would necessitate additional synthetic manipulation, increasing the risk of side reactions and reducing overall probe yield.

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